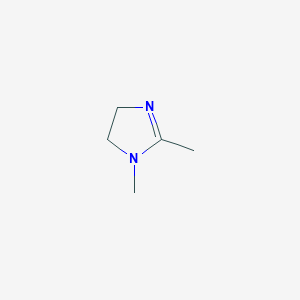
1,2-Dimethyl-4,5-dihydro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 1 and 2 positions and a partially saturated ring, making it a 4,5-dihydro derivative. It is known for its versatility and utility in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-4,5-dihydro-1H-imidazole can be synthesized through several methods, including:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring.
Dehydrogenation of Imidazolines: This approach involves the dehydrogenation of 1,2-dimethyl-4,5-dihydroimidazoline to yield the desired compound.
Cyclization of Amido-Nitriles: A novel protocol for the cyclization of amido-nitriles in the presence of a nickel catalyst has been reported to form disubstituted imidazoles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and availability of starting materials.
化学反应分析
Types of Reactions: 1,2-Dimethyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it back to its fully saturated form, 1,2-dimethylimidazoline.
Substitution: The methyl groups and hydrogen atoms on the ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products Formed:
Oxidation Products: Various imidazole derivatives with different oxidation states.
Reduction Products: Fully saturated imidazoline derivatives.
Substitution Products: A wide range of substituted imidazoles with different functional groups.
科学研究应用
1,2-Dimethyl-4,5-dihydro-1H-imidazole has numerous applications in scientific research, including:
作用机制
The mechanism of action of 1,2-dimethyl-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity and disruption of microbial cell membranes .
相似化合物的比较
1,2-Dimethylimidazole: This compound is fully unsaturated and lacks the 4,5-dihydro characteristic.
4,5-Dimethylimidazole: Similar structure but with methyl groups at different positions.
2-Methylimidazole: Contains only one methyl group at the 2 position.
Uniqueness: 1,2-Dimethyl-4,5-dihydro-1H-imidazole is unique due to its partially saturated ring, which imparts different chemical reactivity and biological activity compared to fully unsaturated imidazoles.
属性
CAS 编号 |
4814-91-9 |
|---|---|
分子式 |
C5H10N2 |
分子量 |
98.15 g/mol |
IUPAC 名称 |
1,2-dimethyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C5H10N2/c1-5-6-3-4-7(5)2/h3-4H2,1-2H3 |
InChI 键 |
QEIHVTKMBYEXPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NCCN1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
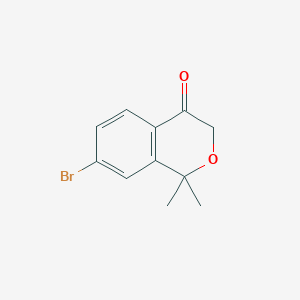
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
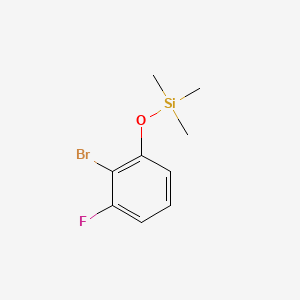
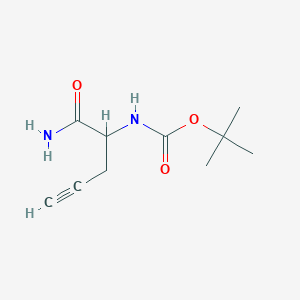
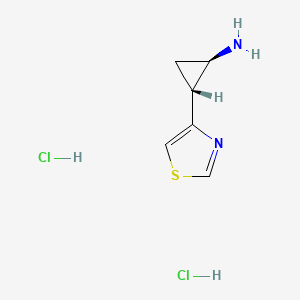
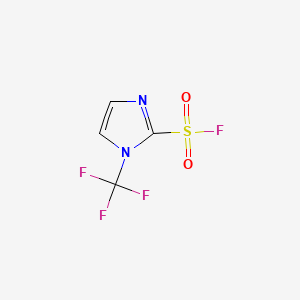
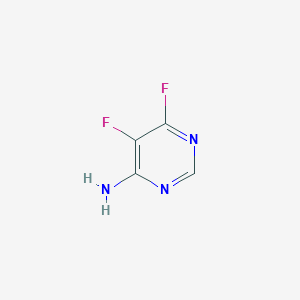
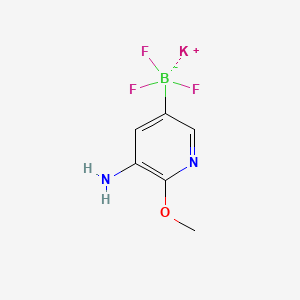
![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)
